

Enhancing the resolution of Fabimycin-Fabl cocrystal structures

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Technical Support Center: Fabimycin-Fabl Co-Crystal Structures

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working on enhancing the resolution of **Fabimycin**-Fabl co-crystal structures.

FAQs and Troubleshooting

This section addresses common issues encountered during the co-crystallization of **Fabimycin** with its target protein, FabI (enoyl-acyl carrier protein reductase), and subsequent diffraction experiments.

Q1: I've obtained Fabimycin-FabI co-crystals, but they diffract poorly. How can I improve the resolution?

A: Poor diffraction is a common challenge, often stemming from loose molecular packing or high solvent content within the crystal lattice.[1][2] Several post-crystallization techniques can dramatically improve crystal quality.[2]

Crystal Dehydration: This is one of the most effective methods for improving crystal ordering.
 [1] By carefully removing solvent, the unit cell can shrink, leading to tighter packing and higher resolution.



- Method 1: Controlled Air Dehydration: Briefly expose the crystal (in its loop) to the air for a controlled period (seconds to minutes) before flash-cooling.
- Method 2: Dehydration Soaks: Serially transfer the crystal to solutions with increasing concentrations of the precipitant or a cryoprotectant like PEG 400 or glycerol.[3] This allows for more gradual water removal. For example, the resolution of E. coli LptA crystals was improved from <5 Å to 3.4 Å after dehydration.[1]
- Crystal Annealing: This process can repair defects in the crystal lattice caused by flashcooling.[2]
 - Method: After flash-cooling, block the cryo-stream for 1-3 seconds to allow the crystal to warm slightly, then re-cool it. This can be repeated a few times.[3]
- Cryoprotectant Optimization: The choice and concentration of cryoprotectant are critical.
 - Method: Screen a variety of cryoprotectants (glycerol, ethylene glycol, PEG 400, etc.) at different concentrations. Sometimes a mixture of cryoprotectants can be beneficial.

Q2: I am unable to obtain any Fabimycin-Fabl cocrystals. What are the likely causes?

A: Failure to obtain co-crystals can be due to issues with the protein, the ligand, or the complex formation itself.

- Protein Purity and Homogeneity: The Fabl protein must be highly pure and monodisperse.
 Aggregates or contaminants can inhibit crystallization. Ensure the final protein preparation is
 >95% pure as assessed by SDS-PAGE and homogenous by size-exclusion chromatography.
- Complex Formation: Ensure the ternary complex (Fabl, NADH, and Fabimycin) is forming correctly before setting up crystallization trials.
 - Incubation: Pre-incubate the purified Fabl with a molar excess of the NADH cofactor and Fabimycin. Incubation is often done at 4°C for 1-2 hours.[4] For some complexes, incubation at room temperature may facilitate formation.[5]



- Ligand Concentration: For compounds with lower affinity, at least a 10-fold molar excess over the protein concentration is recommended.[6] Be mindful of Fabimycin's solubility; high concentrations of DMSO used to dissolve the ligand can sometimes interfere with crystallization.[6]
- Crystallization Conditions: Fabimycin-Fabl is a new complex, and initial crystallization
 conditions may need extensive screening. Don't rely solely on conditions used for apo-Fabl.
 The presence of the ligand can alter the protein's surface properties, often requiring a new
 screen.[7]

Q3: Should I use co-crystallization or soaking to obtain the Fabimycin-Fabl complex structure?

A: For this complex, co-crystallization is the recommended method.

- Co-crystallization, where the protein-ligand complex is formed before crystallization, was successfully used to solve the known Fabimycin-Fabl structures.[8][9] This method allows the protein to adopt any ligand-induced conformational changes before the crystal lattice is formed.
- Soaking ligands into pre-formed apo-Fabl crystals can be faster but is often problematic if
 the ligand induces a conformational change.[6] Such changes can cause the crystal lattice to
 crack or dissolve. Given that Fabl inhibitors can alter the protein's conformation, cocrystallization is more likely to yield a high-quality structure of the relevant biological
 complex.

Q4: The electron density for Fabimycin in my structure is weak or ambiguous. What can I do?

A: Weak ligand density is typically a sign of low occupancy or high mobility, which can be addressed by improving the overall resolution of the crystal.

• Improve Resolution: Apply the post-crystallization techniques described in Q1. Higher resolution data (ideally better than 2.0 Å) will provide a clearer, more detailed electron density map for the ligand. The published E. coli Fabl-**Fabimycin** structure was solved to



- 1.54 Å, providing a very detailed view of the binding mode and a surrounding water network. [8][10]
- Check Ligand Integrity: Ensure the **Fabimycin** stock solution has not degraded.
- Refinement Strategy: Use appropriate restraints for the ligand during crystallographic refinement. Errors in ligand geometry can lead to a poor fit with the electron density.[11]

Data Presentation

Table 1: Published Fabimycin-Fabl Co-Crystal Structure Data

This table summarizes the resolution of publicly available **Fabimycin**-Fabl co-crystal structures, providing a benchmark for experimental goals.

PDB ID	Target Protein	Ligands Present	Resolution (Å)	Reference
7UMW	E. coli Fabl	Fabimycin, NADH	1.54	[8][10]
7UM8	E. coli Fabl	(R)-7 (enantiomer), NADH	Not specified, range 1.5-2.7	[8]
7UMX	A. baumannii Fabl	Fabimycin, NADH	Not specified, range 1.5-2.7	[8]
7UMY	A. baumannii Fabl	(R)-7 (enantiomer), NADH	Not specified, range 1.5-2.7	[8]

Table 2: Examples of Resolution Enhancement via Post-Crystallization Treatments

This table provides examples from the literature where post-crystallization treatments significantly improved diffraction resolution for various macromolecules.



Macromolecul e	Initial Resolution (Å)	Treatment Method	Final Resolution (Å)	Reference
A. fulgidus Cas5a	3.2	Dehydration	1.95	[1]
E. coli LptA	>5.0	Dehydration	3.4	[1]
tRNA-mRNA complex	8.5	Dehydration & Ion Replacement	3.2	[12]
Prokaryotic CLC channel	8.0	Slow Dehydration	4.0	[2]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Fabl

This is a generalized protocol based on methods for expressing and purifying Fabl from E. coli and S. aureus.[4][13][14]

- Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the Fabl gene fused to an N-terminal His-tag (e.g., in a pET vector).
- Culture Growth: Grow the cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.4-0.6.
- Induction: Induce protein expression by adding 0.1-0.2 mM IPTG. Continue to grow the culture for several hours (e.g., 6 hours) or overnight at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[14]
- Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM TRIS pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with a protease inhibitor cocktail and lysozyme. Lyse the cells by sonication.
- Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris.



- Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash
 the column with lysis buffer containing a slightly higher concentration of imidazole (e.g., 2040 mM) to remove weakly bound proteins.
- Elution: Elute the His-tagged Fabl protein using a high concentration of imidazole (e.g., 250-300 mM).
- Size-Exclusion Chromatography (SEC): As a final polishing step, load the eluted protein onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step separates the Fabl tetramer from any aggregates or smaller contaminants.
- Concentration and Storage: Pool the pure fractions, concentrate the protein to a desired concentration (e.g., 10-20 mg/mL), and flash-freeze in liquid nitrogen for storage at -80°C.

Protocol 2: Co-crystallization of Fabimycin-Fabl-NADH Ternary Complex

This protocol outlines the steps for setting up co-crystallization trials.

- Complex Formation:
 - Thaw an aliquot of purified Fabl protein.
 - In a microcentrifuge tube, add the Fabl protein.
 - Add NADH to a final concentration that is in 5- to 10-fold molar excess over the protein.
 - Add Fabimycin (dissolved in a suitable solvent like DMSO) to a final concentration in 10-to 20-fold molar excess. The final DMSO concentration should ideally be kept below 5% (v/v).
 - Incubate the mixture on ice or at 4°C for 1-2 hours to allow the ternary complex to form.[4]
- Crystallization Screening:



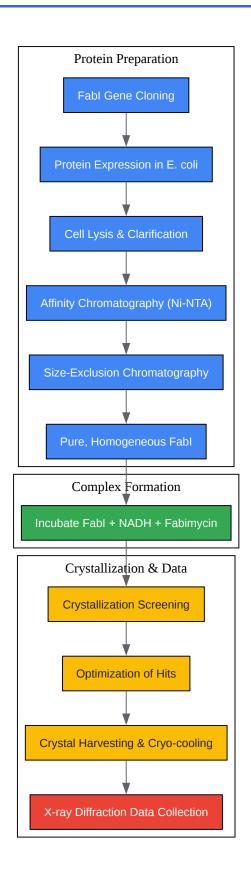
- Use the prepared complex solution to set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
- Screen against a wide range of commercial sparse-matrix screens at both 4°C and 20°C.

Optimization:

- Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
- Consider using micro-seeding to improve crystal size and quality if the initial crystals are small or poorly formed.
- Crystal Harvesting and Cryo-protection:
 - Harvest the crystals using a nylon loop.
 - Briefly soak the crystal in a cryoprotectant solution before flash-cooling in liquid nitrogen.
 The cryoprotectant is typically the mother liquor supplemented with 20-30% (v/v) glycerol or ethylene glycol.
 - Crucially, the cryoprotectant solution should also contain Fabimycin and NADH at concentrations similar to those used for crystallization to prevent the ligand from diffusing out of the binding pocket.[6]

Mandatory Visualizations





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Caption: Experimental workflow for **Fabimycin**-Fabl co-crystallization.



Caption: Troubleshooting flowchart for low-resolution crystal diffraction.

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